

Gamma-Valerolactone: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest


Compound Name: *Gamma-Valerolactone*

Cat. No.: *B192634*

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CAS Number: 108-29-2

Chemical Structure: **Gamma-Valerolactone** (GVL) is a five-membered lactone, which is a cyclic ester, with a methyl group at the 5-position. Its IUPAC name is 5-methyloxolan-2-one.[1]
[2]

 Chemical structure of Gamma-Valerolactone

Executive Summary

Gamma-Valerolactone (GVL) is a versatile and promising bio-based platform chemical with a wide array of applications, particularly in the fields of green chemistry and pharmaceuticals.[3]
[4][5] Derived from renewable biomass sources like levulinic acid, GVL is gaining significant attention as a sustainable alternative to conventional petrochemical-based solvents and reagents. This technical guide provides an in-depth overview of GVL, focusing on its chemical and physical properties, detailed synthesis protocols, and its burgeoning role in drug development for researchers, scientists, and professionals in the pharmaceutical industry.

Physicochemical Properties of Gamma-Valerolactone

GVL is a colorless liquid with a faint, pleasant, sweet, or herbaceous odor. Its key physicochemical properties are summarized in the table below, making it a desirable solvent for

a variety of applications.

| Property | Value | References |
|-------------------|--|------------|
| Molecular Formula | C ₅ H ₈ O ₂ | |
| Molecular Weight | 100.12 g/mol | |
| CAS Number | 108-29-2 | |
| Appearance | Colorless to pale yellow clear liquid | |
| Melting Point | -31 °C | |
| Boiling Point | 207-208 °C | |
| Density | 1.05 g/mL at 25 °C | |
| Flash Point | 96 °C (Closed Cup) | |
| Vapor Pressure | 0.235 mmHg at 25°C | |
| Water Solubility | Miscible | |
| Refractive Index | 1.432 (n ₂₀ /D) | |
| logP | -0.27 | |

Synthesis of Gamma-Valerolactone from Levulinic Acid

The most common and sustainable route for GVL synthesis is the hydrogenation of levulinic acid, which can be derived from the acidic hydrolysis of C6 sugars from biomass.

Experimental Protocol: Catalytic Hydrogenation of Levulinic Acid over Ru/C Catalyst

This protocol is based on the methodology described by Heeres et al. for the hydrogenation of levulinic acid to **gamma-valerolactone**.

Materials:

- Levulinic acid (LA)
- Methanol (solvent)
- 5% Ruthenium on Carbon (Ru/C) catalyst
- Hydrogen (H₂) gas
- High-pressure autoclave reactor equipped with a magnetic stirrer and temperature control

Procedure:

- A 5 wt% solution of levulinic acid in methanol is prepared.
- The Ru/C catalyst is added to the solution. The catalyst loading is typically 5.0% based on the mass of levulinic acid.
- The mixture is transferred to a high-pressure autoclave reactor.
- The autoclave is sealed and flushed multiple times with hydrogen gas to remove any air.
- The reactor is pressurized with hydrogen to 1.2 MPa.
- The reaction mixture is heated to 130 °C while stirring.
- The reaction is allowed to proceed for 160 minutes.
- After the reaction, the autoclave is cooled to room temperature and carefully depressurized.
- The reaction mixture is filtered to remove the catalyst.
- The solvent (methanol) can be removed by rotary evaporation.
- The resulting crude GVL can be purified by distillation.

Under these conditions, a conversion rate of levulinic acid to γ -valerolactone of 92% and a selectivity of 99% can be achieved.

Applications in Drug Development

GVL's favorable properties, including its low toxicity, high boiling point, and miscibility with both organic and aqueous solvents, make it an attractive green solvent in the pharmaceutical industry.

GVL as a Green Solvent

GVL is increasingly being used as a sustainable alternative to hazardous dipolar aprotic solvents such as N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) in various stages of drug development.

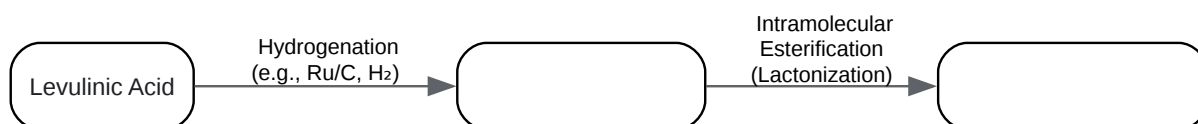
- **Drug Synthesis:** GVL can serve as a reaction solvent for the synthesis of active pharmaceutical ingredients (APIs), offering a safer and more environmentally friendly option.
- **Drug Formulation:** Its ability to dissolve a wide range of drug molecules makes it a valuable excipient in drug formulations, potentially enhancing drug solubility and bioavailability.
- **Extractions:** GVL is effective in the extraction of natural products and active compounds from plant materials.

GVL as a Prodrug

An important aspect of GVL in a pharmacological context is its behavior as a prodrug to γ -hydroxyvaleric acid (GHV). GHV is an analog of γ -hydroxybutyric acid (GHB), a neurotransmitter and central nervous system depressant. This conversion has implications for its potential therapeutic applications and is an active area of research.

Visualizing Workflows and Pathways

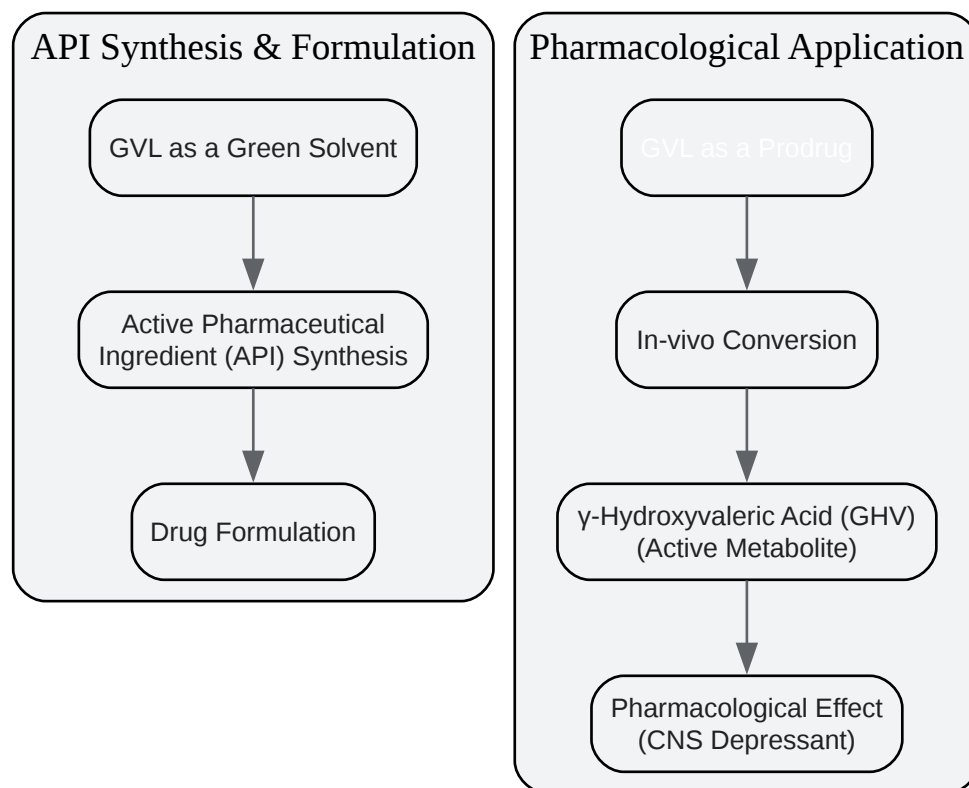
Synthesis of Gamma-Valerolactone from Levulinic Acid



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Caption: Synthesis pathway of **Gamma-Valerolactone** from Levulinic Acid.

Application Workflow of GVL in Drug Development



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Caption: Workflow of **Gamma-Valerolactone** applications in drug development.

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